

Synthetic Resact Peptide: Commercial Sources and Research Applications

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Compound of Interest

Compound Name: *Resact*

Cat. No.: *B610446*

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This document provides a comprehensive overview of the commercial sources for the synthetic **Resact** peptide, a well-characterized chemoattractant for spermatozoa from the sea urchin *Arbacia punctulata*. It includes detailed application notes, experimental protocols, and a summary of its signaling pathway, designed to facilitate its use in research and development.

Commercial Availability of Synthetic Resact

Resact is a 14-amino acid peptide with the sequence Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH₂. It is available for research purposes through several commercial suppliers. Researchers can acquire **Resact** as a pre-synthesized, catalog product or through custom peptide synthesis services.

Table 1: Commercial Sources for **Resact** Peptide

| Supplier Type | Company Name(s) | Product Type | Purity Levels | Notes |
|------------------|---|--------------------------|--|--|
| Direct Supplier | TargetMol[1] | Catalog Product | Research Grade | Offers Resact specifically from <i>Arbacia punctulata</i> for research purposes only. |
| MyBioSource | Catalog Product | ≥85% (Recombinant) | Provides a recombinant form of Resact. | |
| Custom Synthesis | Thermo Fisher Scientific, Bachem, GenScript, Biosynth, Resecta Medical, AAPPTec | Custom Synthesis Service | Crude to >99% | These companies can synthesize Resact to user-defined specifications, including various purity levels and modifications. |

Note: The availability and specifications of products should be confirmed directly with the suppliers.

Application Notes: The Role of Resact in Sperm Chemotaxis

Resact is a potent tool for studying the molecular mechanisms of chemotaxis, signal transduction, and fertilization. Its primary application is as a specific chemoattractant for *Arbacia punctulata* spermatozoa, making it an invaluable reagent for:

- Sperm Chemotaxis Assays: Investigating the directed movement of sperm along a chemical gradient.

- Signal Transduction Research: Elucidating the signaling cascade from receptor binding to cellular response.
- Fertilization Studies: Understanding the initial events of sperm-egg interaction.
- Ion Channel Studies: Examining the role of cGMP-gated and calcium channels in cell signaling.

Resact binding to its receptor, a membrane-bound guanylate cyclase (GC), on the sperm flagellum initiates a well-defined signaling cascade.[2][3][4] This leads to a transient increase in intracellular calcium, which modulates flagellar beating and causes the sperm to turn towards the source of the peptide.[5][6][7] The chemotactic response is highly sensitive and species-specific, with sperm able to detect picomolar to nanomolar concentrations of **Resact**.[\[8\]](#)

Table 2: Quantitative Data for **Resact** Activity

| Parameter | Value | Species / Conditions | Reference(s) |
|----------------------------------|--------------------------------------|--------------------------------|--|
| Chemoattraction | Effective at 100 pM - 10 nM | Arbacia punctulata | [8] |
| Sperm Respiration (Half-Maximal) | ~0.5 nM | Arbacia punctulata (at pH 6.6) | [9] |
| cGMP Elevation (Half-Maximal) | ~25 nM | Arbacia punctulata (at pH 6.6) | [9] |
| Calcium Requirement | Millimolar external Ca^{2+} | Arbacia punctulata | [8] [10] |

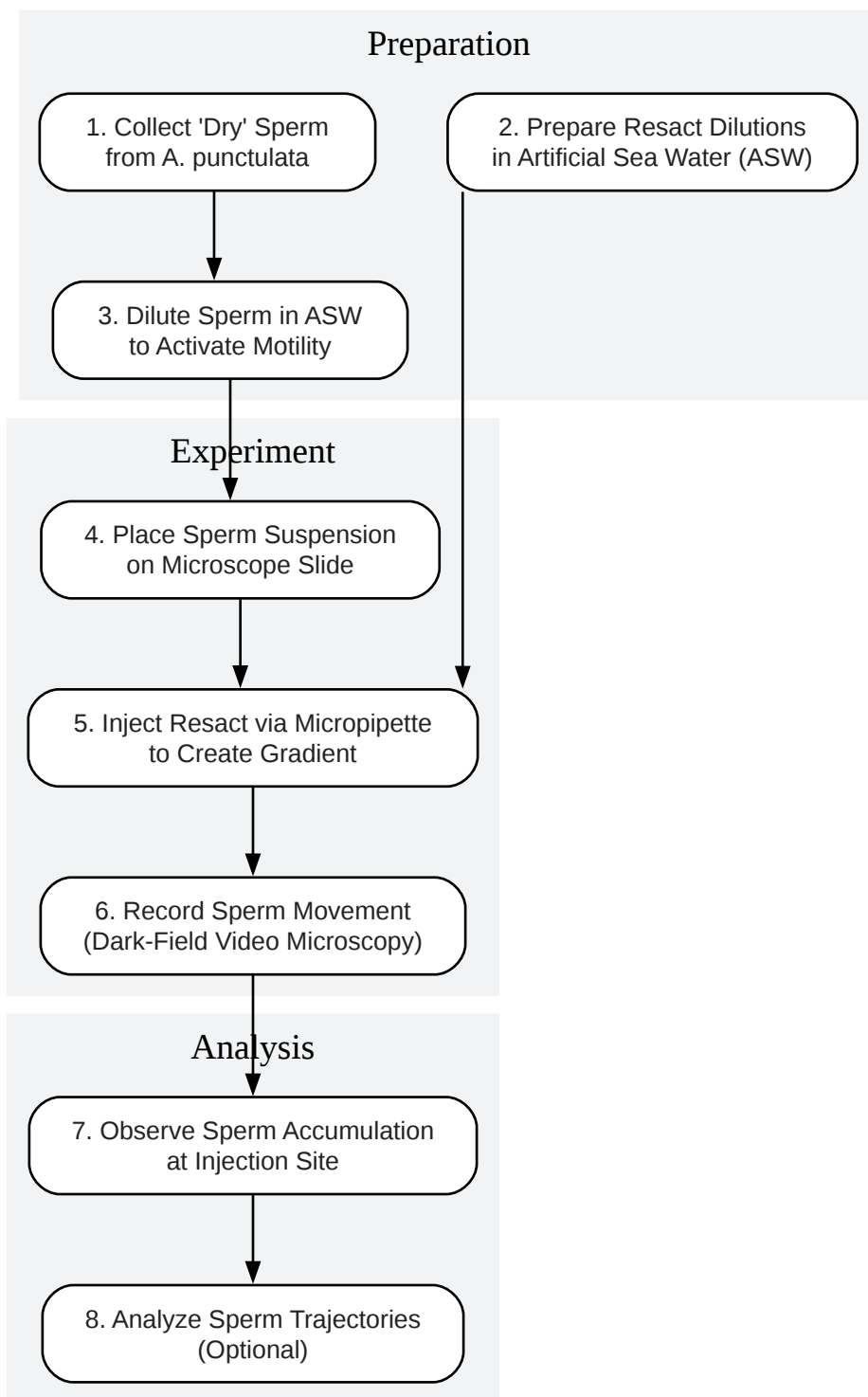
Resact Signaling Pathway

The binding of **Resact** to its receptor triggers a precise sequence of intracellular events, culminating in a change in the sperm's swimming trajectory.

- Sperm Preparation:
 - Collect "dry" sperm by injecting 0.5 M KCl into the sea urchin.
 - Store the undiluted sperm on ice. It will remain viable for several hours.
 - Immediately before the experiment, prepare a sperm suspension by diluting the dry sperm 1:200 to 1:1000 in chilled ASW to a final concentration of approximately $1-5 \times 10^6$ cells/mL. This activates sperm motility.
- Gradient Formation:
 - Prepare serial dilutions of synthetic **Resact** in ASW (e.g., 10 nM, 1 nM, 100 pM).
 - Load a glass micropipette with the desired **Resact** solution.
 - Place a 20 μ L drop of the sperm suspension on a microscope slide.
 - Using a micromanipulator, carefully insert the tip of the micropipette into the center of the sperm suspension drop.
 - Inject a small volume (e.g., 1-10 nL) of the **Resact** solution to create a diffusion gradient.
- Observation and Data Acquisition:
 - Immediately begin recording the sperm movement using dark-field microscopy.
 - Observe the behavior of sperm around the micropipette tip. A positive chemotactic response is characterized by the accumulation of sperm in a swarm around the area of injection, with individual sperm altering their swimming paths to move up the gradient.
 - Record for at least 2-5 minutes to observe the full development and eventual dissipation of the response.
 - As a negative control, inject ASW without **Resact** to ensure the observed accumulation is not a mechanical artifact.

Data Analysis:

- Qualitative analysis involves visual confirmation of sperm swarming around the injection site.
- Quantitative analysis can be performed using sperm tracking software to measure changes in swimming trajectories, velocity, and turning frequency before and after **Resact** injection.



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Caption: Experimental workflow for a sperm chemotaxis assay.

Protocol for Measuring Guanylate Cyclase Activation

This assay measures the production of cGMP in sperm lysates in response to **Resact** stimulation.

Materials:

- Sperm suspension (prepared as in 4.1).
- Synthetic **Resact** peptide.
- Assay buffer: e.g., 10 mM HEPES, pH 7.5, containing 5 mM MgCl₂ or MnCl₂.
- GTP (substrate).
- [α -³²P]GTP (radiolabel).
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
- Trichloroacetic acid (TCA) to stop the reaction.
- Neutral alumina columns for cGMP purification.
- Scintillation counter.

Procedure:

- Sperm Lysis: Prepare a concentrated sperm suspension and lyse the cells (e.g., by sonication or detergent) in the presence of a PDE inhibitor.
- Reaction Setup: In a microcentrifuge tube, combine the sperm lysate with the assay buffer, [α -³²P]GTP, and varying concentrations of synthetic **Resact** (e.g., 0 to 1 μ M).
- Initiate Reaction: Start the reaction by adding GTP. Incubate at a controlled temperature (e.g., 20°C) for a defined period (e.g., 1-10 minutes).

- Stop Reaction: Terminate the reaction by adding cold TCA.
- Isolate cGMP: Centrifuge to pellet precipitated protein. Purify the [^{32}P]cGMP from the supernatant by chromatography over neutral alumina columns.
- Quantification: Measure the radioactivity of the purified cGMP fraction using a scintillation counter.
- Data Analysis: Calculate the amount of cGMP produced per unit time per milligram of protein. Plot cGMP production as a function of **Resact** concentration to determine the EC_{50} for guanylate cyclase activation.

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